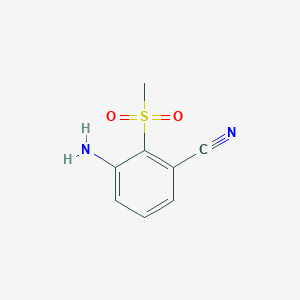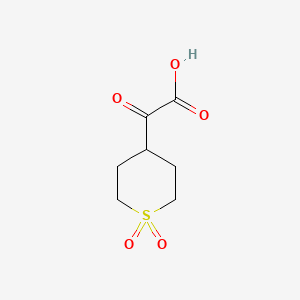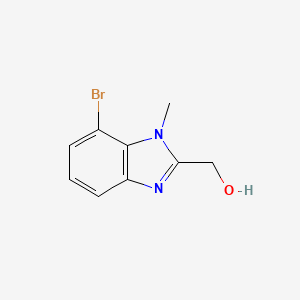
4,4,5,5-Tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and properties, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate organic substrate. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of boron-containing intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
科学研究应用
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Potential use in labeling and tracking biological molecules due to its unique reactivity.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in organic synthesis.
Trimethylborane: A simpler boron compound with different reactivity.
Boronic Esters: A class of compounds similar in structure and reactivity.
Uniqueness
4,4,5,5-tetramethyl-2-(4-methyl-1,3-dioxaindan-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 1,3-dioxaborolane ring and the indane moiety can influence its behavior in chemical reactions, making it valuable for specific applications.
属性
分子式 |
C14H19BO4 |
|---|---|
分子量 |
262.11 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-methyl-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BO4/c1-9-10(6-7-11-12(9)17-8-16-11)15-18-13(2,3)14(4,5)19-15/h6-7H,8H2,1-5H3 |
InChI 键 |
SSLVPQZGQTUQGB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)


![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)





![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
